molecular formula C7H8ClNO2S B3225800 1-(Pyridin-2-yl)ethanesulfonyl chloride CAS No. 1251322-24-3

1-(Pyridin-2-yl)ethanesulfonyl chloride

Cat. No.: B3225800
CAS No.: 1251322-24-3
M. Wt: 205.66 g/mol
InChI Key: FJUVAFICNGTQEW-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)ethanesulfonyl chloride is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)ethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-pyridyl ethanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_9\text{NO}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_8\text{ClNO}_2\text{S} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)ethanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Pyridine Derivatives: Resulting from oxidation or reduction of the pyridine ring.

Scientific Research Applications

1-(Pyridin-2-yl)ethanesulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents, including anti-inflammatory and antimicrobial compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)ethanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity.

Comparison with Similar Compounds

    2-(Pyridin-4-yl)ethane-1-sulfonyl chloride: Similar structure but with the sulfonyl chloride group attached to the 4-position of the pyridine ring.

    Pyridine-2-sulfonyl chloride: Lacks the ethane linker, making it less flexible in certain reactions.

    Pyridine-3-sulfonyl chloride: Sulfonyl chloride group attached to the 3-position of the pyridine ring.

Uniqueness: 1-(Pyridin-2-yl)ethanesulfonyl chloride is unique due to the presence of the ethane linker, which provides additional flexibility and spatial orientation in chemical reactions. This can influence the reactivity and selectivity of the compound in various synthetic applications.

Properties

IUPAC Name

1-pyridin-2-ylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-4-2-3-5-9-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUVAFICNGTQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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